(s)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable amine source under controlled conditions. One common method involves the reduction of the corresponding imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and enzymatic reduction are also explored as alternative methods to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(s)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-Amino-2-(2,4-dichlorophenyl)ethan-1-ol
- (s)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol
- (s)-2-Amino-2-(2,3-dibromophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interactions with other molecules. This distinct structure imparts unique properties that make it particularly valuable in certain synthetic and research applications.
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI Key |
YFBIEVYQASBCDN-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)N |
Origin of Product |
United States |
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